Sulfotemp

Vue d'ensemble

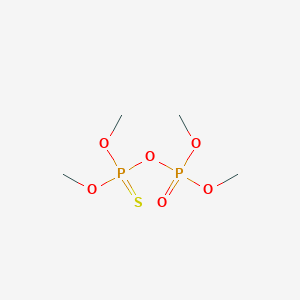

Description

Sulfotemp, also known as dimethoxyphosphinothioyl dimethyl phosphate, is a compound with the molecular formula C4H12O5P2S2 and a molecular weight of 266.21 g/mol. It is one of the impurities of Malathion, a widely used insecticide. This compound is characterized by its solid appearance and is primarily used in scientific research and industrial applications.

Méthodes De Préparation

The synthesis of Sulfotemp involves the reaction of thiodiphosphoric acid with methanol under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to maintain consistent reaction conditions and improve yield.

Analyse Des Réactions Chimiques

Sulfotemp undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acids. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction of this compound can lead to the formation of thiophosphoric acid derivatives. Reducing agents such as lithium aluminum hydride are commonly used.

Substitution: this compound can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles. Common reagents include sodium hydroxide and ammonia.

Hydrolysis: Acid or base hydrolysis of this compound results in the formation of phosphoric acid derivatives.

Applications De Recherche Scientifique

Sulfotemp has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphorothioate esters.

Biology: this compound is used in studies involving enzyme inhibition and protein phosphorylation.

Medicine: Research on this compound includes its potential use as a therapeutic agent in the treatment of certain diseases.

Industry: this compound is used in the production of pesticides and as an intermediate in the synthesis of other organophosphorus compounds.

Mécanisme D'action

The mechanism of action of Sulfotemp involves its interaction with biological molecules, particularly enzymes. This compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, this compound increases the levels of acetylcholine, leading to prolonged nerve signal transmission . This mechanism is similar to that of other organophosphorus compounds used as insecticides.

Comparaison Avec Des Composés Similaires

Sulfotemp is similar to other organophosphorus compounds such as:

Malathion: Both compounds are used as insecticides and share similar mechanisms of action.

Parathion: Another organophosphorus insecticide with a similar structure and function.

Chlorpyrifos: A widely used organophosphorus insecticide with similar applications and mechanisms of action.

This compound is unique in its specific structure, which allows for distinct reactivity and applications in various fields of research and industry.

Activité Biologique

Sulfotemp, a sulfonate compound, has garnered attention in recent years for its biological activity, particularly in the context of its role as an impurity in the pesticide chlorpyrifos-methyl. This article explores the biological activity of this compound, highlighting its mechanisms of action, toxicological relevance, and implications for human health.

Overview of this compound

This compound is a sulfonate derivative that has been identified as a significant impurity in various chemical formulations, particularly pesticides. Its chemical structure includes a sulfur atom bonded to oxygen atoms, which contributes to its reactivity and biological activity. The compound has been studied for its effects on biological systems, particularly concerning its toxicity and potential health risks.

The biological activity of this compound is primarily mediated through its interactions with various biomolecules. The following mechanisms have been proposed:

- Enzyme Inhibition : this compound may inhibit specific enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways, potentially resulting in toxic effects.

- Cellular Interaction : The compound can interact with cell membranes and intracellular components, affecting cellular integrity and function.

- Oxidative Stress Induction : this compound has been associated with the generation of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cellular damage.

Toxicological Relevance

The European Commission has classified this compound and its ester as toxicologically relevant impurities in chlorpyrifos-methyl formulations. The following points summarize the findings regarding its toxicity:

- Maximum Residue Levels : Regulatory bodies have established maximum allowable levels for this compound in agricultural products to mitigate health risks.

- Health Impact Studies : Research indicates that exposure to this compound can lead to adverse health outcomes, including neurotoxic effects and potential endocrine disruption.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound. Key findings include:

- Neurotoxicity : A study demonstrated that exposure to this compound resulted in neurotoxic effects in animal models, characterized by behavioral changes and alterations in neurotransmitter levels.

- Endocrine Disruption : Research indicated that this compound could disrupt endocrine function by interfering with hormone signaling pathways, potentially leading to reproductive health issues.

- Cell Viability Assays : In vitro assays revealed that this compound exposure reduced cell viability in various cell lines, suggesting cytotoxic effects.

Data Table: Summary of Biological Activities

Propriétés

Numéro CAS |

51120-35-5 |

|---|---|

Formule moléculaire |

C4H12O5P2S2 |

Poids moléculaire |

266.2 g/mol |

Nom IUPAC |

dimethoxyphosphinothioyloxy-dimethoxy-sulfanylidene-λ5-phosphane |

InChI |

InChI=1S/C4H12O5P2S2/c1-5-10(12,6-2)9-11(13,7-3)8-4/h1-4H3 |

Clé InChI |

XKBNJDRCYDBEAH-UHFFFAOYSA-N |

SMILES |

COP(=O)(OC)OP(=S)(OC)OC |

SMILES canonique |

COP(=S)(OC)OP(=S)(OC)OC |

Key on ui other cas no. |

51120-35-5 |

Pictogrammes |

Acute Toxic; Environmental Hazard |

Synonymes |

Thiodiphosphoric Acid ([(HO)2P(S)]2O) Tetramethyl Ester; Destetramethyl Sulfotep |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.